molecular formula C9H11N3O2 B7883411 (S)-1-(Pyrimidin-2-yl)pyrrolidine-2-carboxylic acid

(S)-1-(Pyrimidin-2-yl)pyrrolidine-2-carboxylic acid

Cat. No.: B7883411
M. Wt: 193.20 g/mol
InChI Key: UKGYNTRXPAKSOG-ZETCQYMHSA-N
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Description

(S)-1-(Pyrimidin-2-yl)pyrrolidine-2-carboxylic acid is a chiral compound featuring a pyrrolidine ring substituted with a pyrimidine group and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(Pyrimidin-2-yl)pyrrolidine-2-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available pyrimidine derivatives and pyrrolidine.

    Formation of Pyrrolidine Ring: The pyrrolidine ring is formed through cyclization reactions, often using amine precursors.

    Introduction of Pyrimidine Group: The pyrimidine group is introduced via nucleophilic substitution reactions.

    Chirality Induction: The (S)-configuration is achieved using chiral catalysts or starting materials.

Industrial Production Methods

Industrial production methods may involve:

    Catalytic Hydrogenation: Using metal catalysts to achieve high yields and enantioselectivity.

    Continuous Flow Synthesis: Enhancing efficiency and scalability by using continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(Pyrimidin-2-yl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents like potassium permanganate.

    Reduction: Reduction to alcohols or amines using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Alcohols, amines.

    Substitution Products: Various substituted pyrrolidine derivatives.

Scientific Research Applications

Chemistry

    Building Block: Used as a building block in the synthesis of more complex molecules.

    Chiral Catalyst: Employed in asymmetric synthesis to induce chirality in target molecules.

Biology

    Enzyme Inhibitor: Acts as an inhibitor for certain enzymes, useful in studying enzyme mechanisms.

    Ligand: Serves as a ligand in the study of receptor-ligand interactions.

Medicine

    Drug Development: Investigated for potential therapeutic applications, including antiviral and anticancer properties.

    Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.

Industry

    Material Science: Utilized in the development of new materials with specific properties.

    Agriculture: Explored for use in agrochemicals to enhance crop protection.

Mechanism of Action

The mechanism of action of (S)-1-(Pyrimidin-2-yl)pyrrolidine-2-carboxylic acid involves:

    Molecular Targets: Binding to specific enzymes or receptors, altering their activity.

    Pathways: Modulating biochemical pathways, such as signal transduction or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(Pyrimidin-2-yl)pyrrolidine-2-carboxylic acid: The enantiomer with different biological activity.

    1-(Pyrimidin-2-yl)pyrrolidine-2-carboxylic acid: Without specific stereochemistry, showing different reactivity and applications.

Uniqueness

    Chirality: The (S)-configuration provides unique interactions with biological targets.

    Functional Groups: The combination of pyrimidine and pyrrolidine rings with a carboxylic acid group offers diverse reactivity.

This detailed overview covers the essential aspects of (S)-1-(Pyrimidin-2-yl)pyrrolidine-2-carboxylic acid, from its synthesis to its applications and mechanisms of action

Properties

IUPAC Name

(2S)-1-pyrimidin-2-ylpyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2/c13-8(14)7-3-1-6-12(7)9-10-4-2-5-11-9/h2,4-5,7H,1,3,6H2,(H,13,14)/t7-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKGYNTRXPAKSOG-ZETCQYMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NC=CC=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C2=NC=CC=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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